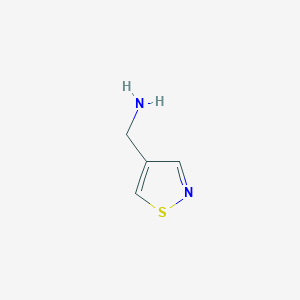

Isothiazol-4-ylmethanamine

Description

Significance of Isothiazole (B42339) Heterocycles in Contemporary Organic and Medicinal Chemistry

Isothiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom in a 1,2-relationship. medwinpublishers.comresearchgate.net This arrangement of heteroatoms imparts unique electronic and biological properties to the isothiazole ring system, making it a valuable scaffold in both organic and medicinal chemistry. medwinpublishers.comresearchgate.net The isothiazole nucleus is present in a number of compounds with a broad range of applications, including as pharmaceuticals and agrochemicals. thieme-connect.comresearchgate.net

In medicinal chemistry, the isothiazole ring is a component of various therapeutic agents. medwinpublishers.comthieme-connect.com Isothiazole derivatives have been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents. medwinpublishers.com They are also found in drugs used for treating conditions like Alzheimer's disease and have been explored as serine protease inhibitors and histone acetyltransferase inhibitors. medwinpublishers.com The presence of the isothiazole ring can influence a molecule's biological activity and pharmacokinetic properties. globalresearchonline.net For instance, the isothiazole heterocycle in certain microbicides can offer protection from enzymatic degradation, thereby prolonging the compound's duration of action. thieme-connect.com

The versatility of the isothiazole ring also extends to its use in organic synthesis. It serves as a building block for creating more complex molecular architectures. medwinpublishers.com The reactivity of the isothiazole moiety allows for various chemical transformations, making it a useful intermediate in the synthesis of new compounds. medwinpublishers.com

Isothiazol-4-ylmethanamine as a Pivotal Synthetic Intermediate and Scaffold

This compound, specifically, serves as a crucial synthetic intermediate and a foundational scaffold for the development of novel compounds. fluorochem.co.ukvulcanchem.com Its structure, which combines the isothiazole ring with a methanamine group at the 4-position, provides a reactive handle for further chemical modifications. This allows for the introduction of diverse functional groups, leading to the creation of libraries of new molecules with potential biological activities. vulcanchem.com

The utility of this compound as a building block is evident in its application in drug discovery. For example, it has been used in the synthesis of PIM kinase inhibitors, which are a class of compounds being investigated for their potential in cancer therapy. google.com The benzo[d]isothiazole scaffold, a related structure, is a key component in antipsychotic drugs like lurasidone (B1662784) and ziprasidone, highlighting the importance of this structural motif in medicinal chemistry. vulcanchem.com

Historical Context and Evolution of Research on Isothiazole-Based Compounds

The study of isothiazole chemistry began in the mid-20th century, with the first successful synthesis of the isothiazole ring being a significant milestone. medwinpublishers.com Since then, research in this area has expanded rapidly, driven by the discovery of the diverse properties of isothiazole derivatives. medwinpublishers.com Early research focused on understanding the fundamental chemical and physical properties of the isothiazole ring system. medwinpublishers.com

Over time, the focus of isothiazole research has shifted towards its practical applications, particularly in medicinal chemistry and agriculture. thieme-connect.com The recognition of the isothiazole scaffold in naturally occurring bioactive compounds, although rare, has further fueled interest in this area. thieme-connect.com The development of new synthetic methods has made a wider range of isothiazole derivatives accessible for study, leading to the identification of compounds with a variety of biological activities. thieme-connect.com The ongoing exploration of isothiazole chemistry continues to yield new insights and applications for this important class of heterocyclic compounds. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVFHXCHZSQFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isothiazol 4 Ylmethanamine and Its Derivatives

Novel Synthetic Routes to the Isothiazole (B42339) Ring System

The construction of the isothiazole ring is the foundational step in the synthesis of isothiazol-4-ylmethanamine. Researchers have developed a multitude of strategies to assemble this heterocyclic system, ranging from classical condensation reactions to modern catalytic methods.

Traditional and novel ring-closure strategies form the backbone of isothiazole synthesis. These methods typically involve the formation of the S-N bond and subsequent cyclization to yield the aromatic ring.

One-pot, multi-component reactions have emerged as an efficient and atom-economical approach. For instance, a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters can yield isothiazoles through the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds. This method offers high selectivity for the synthesis of isothiazoles, which are valuable in drug discovery.

Another significant strategy is the Thorpe-Ziegler type cyclization, which has been successfully employed for the synthesis of 4-aminoisothiazole derivatives. This intramolecular condensation of dinitriles in the presence of a base provides a direct route to amino-substituted isothiazoles, which can be precursors to the target molecule.

For industrial-scale synthesis, processes that utilize readily available and inexpensive starting materials are paramount. The synthesis of 3,4-dichloroisothiazole-5-carbonitrile (B93185) from succinonitrile, sulfur, and chlorine gas is an example of a method with industrial relevance. While not directly yielding the 4-substituted pattern, such large-scale syntheses of functionalized isothiazoles provide key intermediates that can be further elaborated.

Table 1: Comparison of Selected Ring-Closure Strategies for Isothiazole Synthesis

| Synthetic Strategy | Key Reactants | Advantages | Potential Limitations |

|---|---|---|---|

| Multi-component Reaction | Enaminoesters, Sulfur, Bromodifluoro-acetamides/esters | High selectivity, atom economy, access to functionalized products | May require specific and complex starting materials |

| Thorpe-Ziegler Cyclization | Dinitriles | Direct route to amino-substituted isothiazoles | Requires specific dinitrile precursors |

| Industrial Synthesis | Succinonitrile, Sulfur, Chlorine gas | Scalable, uses inexpensive starting materials | May produce highly substituted and less directly useful isomers |

The modification of a pre-existing isothiazole ring is a versatile approach to introduce desired functional groups at specific positions. The reactivity of the isothiazole ring allows for a range of transformations.

Electrophilic substitution reactions can be used to introduce substituents, although the regioselectivity can be influenced by the existing groups on the ring. For instance, halogenation can provide key intermediates for subsequent cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful tools for the C-H functionalization of isothiazoles. These reactions enable the introduction of a wide array of substituents at specific positions, including the C-4 position, by coupling with appropriate boronic acids or alkenes. This approach is particularly valuable for creating a diverse library of isothiazole derivatives for biological screening.

Synthesis of this compound and its Substituted Analogues

The synthesis of the target molecule, this compound, requires specific strategies to introduce the aminomethyl group at the C-4 position of the isothiazole ring.

Direct amination at the C-4 position of an isothiazole ring can be challenging. Indirect methods are often more feasible. One common approach involves the synthesis of a 4-haloisothiazole, which can then undergo nucleophilic substitution with an amine or a protected amine equivalent. However, the reactivity of 4-haloisothiazoles towards nucleophilic substitution can be low, often requiring harsh reaction conditions or catalytic activation.

A more versatile strategy involves the construction of the isothiazole ring with a precursor functional group at the C-4 position that can be readily converted to an amino group. The Thorpe-Ziegler cyclization, as mentioned earlier, can directly provide 4-aminoisothiazoles.

A key challenge is the introduction of the one-carbon spacer between the isothiazole ring and the amino group. Several synthetic routes can be envisioned:

Reduction of a 4-Cyanoisothiazole: The synthesis of a 4-cyanoisothiazole intermediate is a strategic approach. The cyano group can be introduced through various methods, including the reaction of a suitable precursor with a cyanide source. Subsequent reduction of the nitrile functionality, for instance, using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the desired this compound.

Reductive Amination of an Isothiazole-4-carboxaldehyde: Another viable route involves the preparation of isothiazole-4-carboxaldehyde. This aldehyde can then undergo reductive amination with ammonia (B1221849) or a protected ammonia equivalent. This reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com This method is widely used for the synthesis of primary amines and offers good control over the final product. organic-chemistry.org

Table 2: Key Synthetic Intermediates and their Conversion to this compound

| Intermediate | Synthetic Approach for Intermediate | Conversion to this compound |

|---|---|---|

| 4-Cyanoisothiazole | Synthesis from various precursors and a cyanide source | Reduction of the nitrile group (e.g., with LiAlH4 or catalytic hydrogenation) |

| Isothiazole-4-carboxaldehyde | Oxidation of a 4-methylisothiazole (B1295217) or other suitable precursors | Reductive amination with ammonia or an ammonia equivalent masterorganicchemistry.comorganic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. While specific green methods for this compound are not extensively documented, general green approaches for isothiazole and related thiazole (B1198619) synthesis can be adapted. bepls.combohrium.com

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or "neat," can significantly reduce waste and simplify purification. rsc.orgresearchgate.net Ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles has been reported as a rapid and eco-friendly method. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. benthamdirect.comnih.govsemanticscholar.orgresearchgate.net This technique has been successfully applied to the synthesis of various five-membered azaheterocyclic systems, including isothiazoles. benthamdirect.comsemanticscholar.org

Use of Greener Solvents and Catalysts: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a key aspect of green chemistry. Furthermore, the development of recyclable and non-toxic catalysts can improve the sustainability of synthetic processes. For thiazole synthesis, methods using water as a solvent and catalyst-free conditions have been developed. bepls.com

The application of these green methodologies to the synthesis of this compound holds the potential to make the production of this important compound more sustainable and economically viable.

Catalytic Methods and Reaction Optimization for this compound and its Derivatives

The synthesis of this compound and its derivatives via catalytic methods predominantly involves the reductive amination of isothiazole-4-carboxaldehyde. This transformation is a cornerstone in amine synthesis, offering a direct and efficient route from a carbonyl compound and an amine source, typically ammonia for the synthesis of primary amines. The optimization of this reaction is crucial for achieving high yields and purity, and it involves the careful selection of catalysts, solvents, temperature, and pressure. Various catalytic systems have been developed for the reductive amination of heterocyclic aldehydes, which are applicable to the synthesis of this compound.

Catalytic reductive amination proceeds in two main steps: the formation of an imine from the aldehyde and amine, followed by the reduction of the imine to the corresponding amine. The efficiency of the catalyst is critical in both promoting the reaction and ensuring high selectivity towards the desired product.

Transition Metal Catalysis

Transition metal catalysts are widely employed in reductive amination due to their high activity and selectivity. Several metals, including nickel, cobalt, palladium, and rhodium, have demonstrated efficacy in catalyzing the hydrogenation of imines formed in situ from heterocyclic aldehydes.

Nickel-Based Catalysts:

Raney Nickel, a porous nickel-aluminum alloy, is a versatile and cost-effective catalyst for reductive aminations. masterorganicchemistry.com It is typically used with hydrogen gas as the reducing agent. The reaction conditions can be optimized by adjusting the hydrogen pressure, temperature, and solvent. For the synthesis of this compound, isothiazole-4-carboxaldehyde would be reacted with ammonia in the presence of Raney Nickel under a hydrogen atmosphere. The optimization of this process would involve screening different solvents, such as methanol (B129727) or ethanol (B145695), and varying the temperature and pressure to maximize the yield of the primary amine while minimizing side reactions.

Nickel nanoparticles have also emerged as effective catalysts for reductive amination, often enabling the use of milder reaction conditions. organic-chemistry.org These catalysts can be utilized in transfer hydrogenation reactions, where a hydrogen donor like isopropanol (B130326) is used instead of hydrogen gas. organic-chemistry.org

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Amination of Heterocyclic Aldehydes

| Catalyst | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|---|

| Raney Ni | Ammonia | H₂ | Methanol | 25-100 | 1-50 | 70-95 |

Cobalt-Based Catalysts:

Cobalt catalysts, particularly cobalt(II) salts reduced in situ or supported cobalt nanoparticles, have shown high activity in the reductive amination of aldehydes. nih.gov These catalysts are often used with hydrogen gas and can operate under relatively mild conditions. The optimization of cobalt-catalyzed reductive amination of isothiazole-4-carboxaldehyde would involve evaluating different cobalt precursors and supports, as well as reaction parameters like temperature and hydrogen pressure, to achieve optimal conversion and selectivity.

Table 2: General Conditions for Cobalt-Catalyzed Reductive Amination

| Catalyst | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|---|

| Co/N-doped Carbon | Ammonia | H₂ | Dioxane | 60-120 | 20-50 | 85-98 |

Palladium and Rhodium Catalysts:

Palladium and rhodium catalysts, typically supported on carbon (Pd/C, Rh/C), are highly effective for the hydrogenation of a wide range of functional groups, including imines. While highly active, their higher cost compared to nickel or cobalt is a consideration. Reaction optimization with these catalysts would focus on minimizing catalyst loading while maintaining high yields and selectivity. Transfer hydrogenation using formic acid or its salts as the hydrogen source is also a common and efficient method with palladium catalysts.

Reaction Optimization

The optimization of catalytic reductive amination for the synthesis of this compound involves a systematic study of various reaction parameters to enhance the yield and purity of the final product. Key parameters to consider include:

Catalyst Selection and Loading: The choice of catalyst is paramount. Factors to consider include activity, selectivity, cost, and ease of handling. Catalyst loading is optimized to ensure a complete reaction in a reasonable time frame while minimizing cost.

Amine Source and Stoichiometry: For the synthesis of the primary amine, ammonia is the reagent of choice. It can be used in various forms, such as aqueous ammonia, methanolic ammonia, or as ammonium salts. The stoichiometry of the amine source is often in excess to drive the imine formation equilibrium.

Reducing Agent and Pressure: When using hydrogen gas, the pressure is a critical parameter that influences the rate of hydrogenation. For transfer hydrogenation, the nature and amount of the hydrogen donor are optimized.

Solvent: The solvent can significantly impact the solubility of reactants and the catalyst's activity. Alcohols like methanol and ethanol are commonly used.

Temperature: The reaction temperature affects the rates of both imine formation and its subsequent reduction. An optimal temperature is chosen to ensure a reasonable reaction rate without promoting decomposition or side reactions.

pH Control: The pH of the reaction mixture can influence the rate of imine formation. In some cases, the addition of an acid or base catalyst for the imination step can be beneficial.

By systematically optimizing these parameters, a robust and efficient process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Organic Chemistry of Isothiazol 4 Ylmethanamine

Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole (B42339) Ring

The isothiazole ring, being aromatic, can undergo electrophilic substitution reactions. Theoretical studies and experimental observations of related isothiazole derivatives suggest that the C4 position is the most susceptible to electrophilic attack. This is attributed to the directing effects of the ring nitrogen and sulfur atoms. However, the presence of the electron-donating aminomethyl group at this very position in isothiazol-4-ylmethanamine would likely activate the ring towards electrophiles, while also potentially directing incoming electrophiles to other positions, such as C5. Specific studies on the electrophilic substitution of this compound are not extensively documented, but analogies with other 4-substituted isothiazoles suggest that reactions such as nitration, halogenation, and sulfonation could proceed, with the regioselectivity being a subject for further investigation.

Nucleophilic aromatic substitution on the isothiazole ring is generally less facile than electrophilic substitution and typically requires the presence of a good leaving group and/or activation by electron-withdrawing substituents. In the case of this compound, direct nucleophilic attack on the ring is unlikely under normal conditions.

Reactions Involving the Amine Functionality

The primary amine group of this compound is a key center of its reactivity, readily participating in a variety of classical amine reactions.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, readily attacking acylating, alkylating, and arylating agents.

Acylation: this compound is expected to react with acyl halides, anhydrides, and esters to form the corresponding amides. For instance, the reaction with acetyl chloride would yield N-(isothiazol-4-ylmethyl)acetamide. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

| Acylating Agent | Product |

| Acetyl chloride | N-(isothiazol-4-ylmethyl)acetamide |

| Acetic anhydride | N-(isothiazol-4-ylmethyl)acetamide |

| Ethyl acetate | N-(isothiazol-4-ylmethyl)acetamide |

Alkylation and Arylation: The amine can also undergo N-alkylation with alkyl halides and N-arylation with activated aryl halides. These reactions lead to the formation of secondary and tertiary amines, respectively. The extent of alkylation can often be controlled by the stoichiometry of the reactants.

| Reagent | Product Type |

| Alkyl halide (e.g., methyl iodide) | Secondary or Tertiary Amine |

| Aryl halide (e.g., 2,4-dinitrofluorobenzene) | Secondary Amine |

Formation of Schiff Bases and Imines

One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form Schiff bases or imines. This compound readily undergoes this reaction, which involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is typically acid-catalyzed and is reversible. researchgate.net

The formation of the C=N double bond is a key feature of these products, which have applications in various fields, including coordination chemistry and medicinal chemistry. The reaction is general for a wide range of aldehydes and ketones.

| Carbonyl Compound | Product (Schiff Base/Imine) |

| Benzaldehyde | N-(phenylmethylidene)this compound |

| Acetone | N-(propan-2-ylidene)this compound |

| Cyclohexanone | N-(cyclohexylidene)this compound |

Heterocyclic Ring Transformations and Rearrangements

The isothiazole ring, while aromatic, can undergo transformations and rearrangements under specific conditions, such as photochemical irradiation or in the presence of strong bases or metals. Photochemical studies on substituted isothiazoles have shown that they can isomerize to thiazoles. rsc.org For this compound, such transformations could potentially lead to the formation of thiazole-based isomers.

Ring-opening reactions are also a possibility, particularly in the presence of strong nucleophiles or reducing agents, which could cleave the relatively weak N-S bond of the isothiazole ring. However, specific studies detailing these transformations for this compound are limited.

Mechanistic Studies of Isothiazole Reactions

Mechanistic studies on the reactions of the isothiazole ring provide valuable insights into its reactivity. The electrophilic substitution at the C4 position is understood to proceed via a standard electrophilic aromatic substitution mechanism, involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate is influenced by the substituents on the ring.

The mechanism of Schiff base formation from this compound and a carbonyl compound follows a well-established pathway. It begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine product. The rate-determining step can vary depending on the pH of the reaction medium.

Detailed mechanistic investigations specific to the reactions of this compound are an area that warrants further research to fully elucidate the electronic effects of the aminomethyl substituent on the reactivity of the isothiazole ring.

Spectroscopic Characterization and Structural Elucidation of Isothiazol 4 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Isothiazol-4-ylmethanamine, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, are used to establish the connectivity of all atoms.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the isothiazole (B42339) ring and the aminomethyl substituent. The chemical shifts are influenced by the aromaticity of the heterocyclic ring and the electron-withdrawing nature of the sulfur and nitrogen atoms.

The isothiazole ring protons, H-3 and H-5, are expected to resonate at low field (downfield) due to the aromatic ring current. Based on data for the parent isothiazole, where H-3 appears at δ 8.54, H-4 at δ 7.26, and H-5 at δ 8.72, the substitution at the 4-position significantly alters the spectrum. The proton at C-4 is replaced by the aminomethyl group. The protons at C-3 and C-5 remain, and their chemical shifts are influenced by the new substituent. The methylene (B1212753) protons (-CH₂) of the aminomethyl group typically appear as a singlet, and the amine protons (-NH₂) often present as a broad singlet due to rapid chemical exchange and quadrupolar relaxation.

The ¹³C NMR spectrum provides information on each unique carbon environment. The isothiazole ring carbons (C-3, C-4, and C-5) are expected in the aromatic region of the spectrum. The chemical shift of the methylene carbon (-CH₂) will be in the aliphatic region. Predicted chemical shifts are based on established data for isothiazole derivatives and substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures and substituent effects. Actual experimental values may vary based on solvent and other conditions.)

To unambiguously confirm the structure and assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this compound, the ring protons (H-3 and H-5) and the methylene protons are expected to be singlets with no direct scalar coupling to other protons, so significant cross-peaks might not be observed, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~8.6-8.8 ppm to the C-3 carbon, the signal at ~8.8-9.0 ppm to the C-5 carbon, and the methylene proton signal at ~3.9-4.1 ppm to its corresponding carbon at ~40-45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons showing a cross-peak to the C-4 and C-5 carbons of the isothiazole ring, and the H-3 proton correlating with C-4 and C-5, thus confirming the position of the aminomethyl substituent at C-4.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the amine (-NH₂) group, the aliphatic methylene (-CH₂) group, and the isothiazole ring.

N-H Stretching: The primary amine group gives rise to two characteristic stretching vibrations, an asymmetric and a symmetric stretch, typically found in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations for the isothiazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine usually appears as a medium to strong band in the 1590-1650 cm⁻¹ range.

Ring Stretching: C=C and C=N stretching vibrations within the aromatic isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

C-S Stretching: The C-S bond vibration is typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra can provide more specific information about the molecule's structure. While FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., C=N, N-H), Raman spectroscopy is more sensitive to symmetric vibrations and bonds with high polarizability (e.g., C=C, C-S). The combination of both techniques provides a more complete vibrational profile of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and aid in the precise assignment of the experimental bands.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are typical ranges and based on data from analogous structures.)

Mass Spectrometry (LC-MS, UPLC, HPLC-MS/MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₄H₆N₂S), the calculated monoisotopic mass is 114.025169 Da chemspider.com. HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 115.0329. The high accuracy of this measurement would confirm the elemental composition as C₄H₇N₂S⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion are used to study its fragmentation pattern, providing further structural confirmation. The fragmentation is guided by the most stable carbocations and neutral losses. A plausible fragmentation pathway for this compound would involve initial cleavages around the aminomethyl group and subsequent ring fragmentation.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound ([M+H]⁺)

The combination of liquid chromatography (LC) techniques such as HPLC or UPLC with mass spectrometry (LC-MS) allows for the analysis of the compound in complex mixtures, providing retention time as an additional identifying characteristic. researchgate.netnih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific details regarding its crystal system, space group, and precise molecular dimensions from experimental crystallographic studies are not available in the current scientific literature.

While experimental data for the title compound is unavailable, the general methodology for X-ray diffraction analysis involves the following steps:

Crystallization: A high-quality single crystal of the compound is grown from a suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as a series of reflections at various angles.

Structure Solution and Refinement: The collected data is processed to determine the electron density map of the molecule, from which the atomic positions are deduced. This model is then refined to best fit the experimental data.

For related isothiazole and thiazole (B1198619) derivatives, X-ray crystallography has been instrumental in confirming molecular structures, elucidating substituent effects on the ring geometry, and understanding intermolecular interactions such as hydrogen bonding and π-stacking in the solid state. nih.gov Such studies provide valuable insights into the solid-state packing and conformation of these heterocyclic systems.

Table 1: Hypothetical Crystallographic Data for this compound

Note: The following table is a hypothetical representation of the kind of data that would be obtained from an X-ray diffraction study. As no experimental data has been published for this compound, this table is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical formula | C4H6N2S |

| Formula weight | 114.17 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 5.87 |

| b (Å) | 10.23 |

| c (Å) | 9.45 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 546.8 |

| Z | 4 |

| Calculated density (g/cm³) | 1.387 |

| Absorption coefficient (mm⁻¹) | 0.45 |

| F(000) | 240 |

| R-factor (%) | 4.5 |

Advanced Spectroscopic Techniques and Emerging Methodologies

Beyond fundamental spectroscopic techniques, several advanced and emerging methodologies can provide deeper insights into the structural and electronic properties of this compound.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for the unambiguous assignment of all proton and carbon signals of this compound. These experiments reveal correlations between neighboring protons (COSY) and direct or long-range correlations between protons and carbons (HSQC/HMBC), which is particularly useful for confirming the connectivity within the isothiazole ring and the methanamine substituent. Solid-state NMR (ssNMR) could also be employed to study the compound in its solid form, providing information on polymorphism and molecular packing, which would complement findings from X-ray diffraction if data were available. nih.gov

High-Resolution Mass Spectrometry (HRMS): While standard mass spectrometry can confirm the molecular weight, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound with a high degree of confidence. wiley.com Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would yield precise mass data, which is crucial for confirming the identity of the compound and for metabolic or degradation studies.

Computational Chemistry: In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) can be used to predict the geometry, spectroscopic properties, and electronic structure of this compound. researchgate.net These theoretical calculations can provide optimized molecular structures, predicted NMR chemical shifts, vibrational frequencies, and electronic transitions that can be compared with experimental data to support structural elucidation. nih.govmdpi.com Molecular modeling can also offer insights into the conformational preferences and potential intermolecular interactions of the molecule.

Computational Chemistry and Theoretical Investigations of Isothiazol 4 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular structures and properties that may be difficult to probe experimentally. researchgate.netresearchgate.net These calculations solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic configuration and energy. For a heterocyclic compound like Isothiazol-4-ylmethanamine, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to build a comprehensive theoretical profile. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands out as a versatile and widely used method for investigating the geometric and electronic properties of molecules. shd-pub.org.rs This approach is favored for its balance of computational efficiency and accuracy, making it suitable for relatively large molecules. researchgate.netresearchgate.net Using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), researchers can perform full geometry optimization of this compound. researchgate.netrsc.orgnih.gov This process computationally determines the most stable three-dimensional conformation of the molecule by finding the minimum on its potential energy surface. mdpi.com

The optimization yields precise data on bond lengths, bond angles, and dihedral angles, which together define the molecule's structure. materialsciencejournal.org These theoretical findings are crucial for understanding the molecule's shape and steric properties. The accuracy of DFT-calculated geometries is often high, and the results can serve as a reliable predictive model, especially when validated against experimental data from techniques like X-ray crystallography where available. nih.gov

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., S-N, C-S, C-N, C-C, C-H, N-H) within the this compound structure. |

| Bond Angles (°) | Calculated angles formed by three connected atoms, defining the geometry of the isothiazole (B42339) ring and the aminomethyl substituent. |

| Dihedral Angles (°) | Calculated torsional angles that describe the conformation and spatial orientation of the aminomethyl group relative to the isothiazole ring. |

Ab Initio Methods for High-Accuracy Calculations

For calculations that require a higher level of theoretical rigor, ab initio methods are employed. These "from the beginning" calculations are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Hartree-Fock (HF) is a fundamental ab initio method, though more advanced techniques that account for electron correlation are also used to achieve greater accuracy. researchgate.netresearchgate.net While computationally more demanding than DFT, ab initio methods can provide benchmark-quality data on the electronic structure and energy of this compound, serving as a valuable reference for other computational approaches. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding electronic transitions and chemical reactivity. lasalle.edu The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) analysis is a critical tool for elucidating the chemical reactivity and kinetic stability of this compound. shd-pub.org.rs The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. nih.gov

The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE). This gap is a key descriptor of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and more chemically reactive. shd-pub.org.rsresearchgate.netresearchgate.net The HOMO-LUMO gap is also indicative of the potential for intramolecular charge transfer. shd-pub.org.rs

| Parameter | Significance in the Study of this compound |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating capability and susceptibility to electrophilic attack. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting capability and susceptibility to nucleophilic attack. |

| ΔE (LUMO-HOMO) | The energy gap, which is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution across a molecule. rsc.orgresearchgate.netedu.krd An MEP map reveals the electrostatic potential on the surface of this compound, providing a guide to its reactive behavior. physchemres.org

The map uses a color scale to indicate different regions of charge. Electron-rich areas, which have a negative electrostatic potential, are typically colored red and are susceptible to attack by electrophiles. researchgate.net Conversely, electron-deficient regions, characterized by a positive electrostatic potential, are colored blue and are prone to attack by nucleophiles. researchgate.net The MEP map for this compound would likely show a negative potential around the nitrogen and sulfur atoms of the isothiazole ring and a positive potential around the amine hydrogens, highlighting the key sites for intermolecular interactions. edu.krdresearchgate.net

Analysis of Intermolecular Interactions and Non-Covalent Bonding

In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. Understanding these non-covalent forces is essential for crystal engineering and predicting the physical properties of a material. For this compound, interactions such as hydrogen bonds and π–π stacking are expected to be significant.

Analysis of Intermolecular Interactions and Non-Covalent Bonding (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π–π Stacking)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular contacts within a crystal. mdpi.comnih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. mdpi.com

| Interaction Type | Expected Contribution to Crystal Packing |

|---|---|

| N···H / H···N | Represents hydrogen bonding involving the amine group and the ring nitrogen, typically a major stabilizing force. nih.gov |

| S···H / H···S | Indicates weaker hydrogen bonds or van der Waals contacts involving the sulfur atom. nih.gov |

| H···H | Represents the most abundant, though weaker, van der Waals contacts on the molecular surface. nih.gov |

| C···H / H···C | Corresponds to C-H···π interactions or other van der Waals forces. nih.gov |

| C···C | Suggests the presence of π-π stacking interactions between isothiazole rings. nih.gov |

The aminomethyl group (-CH₂NH₂) of this compound is a prime candidate for forming strong N-H···N hydrogen bonds, where it can act as a hydrogen bond donor to the nitrogen atom of an adjacent isothiazole ring.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and the influence of the surrounding environment, such as a solvent.

Solvent Effects: The solvent environment can significantly influence the conformation and reactivity of a molecule. researchgate.netnih.gov MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can demonstrate how solvent molecules arrange themselves around the solute, forming a solvation shell. osti.govmdpi.com The polarity of the solvent and the potential for hydrogen bonding can stabilize certain conformations of this compound over others. For instance, in a polar solvent like water, conformations that expose the amine group to form hydrogen bonds with water molecules would be favored. nih.gov Understanding these solvent effects is critical for predicting the behavior of the molecule in a biological, aqueous environment. mdpi.commdpi.com

Interactive Table: Key Parameters in Molecular Dynamics Simulations of this compound

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | CHARMM, AMBER, GROMOS |

| Solvent Model | Representation of the solvent molecules. | Explicit (e.g., TIP3P water) or Implicit (e.g., GB/SA) |

| Ensemble | Statistical mechanics ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules.

For isothiazole derivatives, QSAR studies have been successfully employed to design and identify novel inhibitors for various biological targets. mdpi.com In a typical QSAR study involving isothiazole analogs, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is used. mdpi.comnih.gov A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, 2D autocorrelations. nih.gov

3D Descriptors: Geometrical properties, surface area, volume, 3D-MoRSE descriptors, GETAWAY descriptors. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com The predictive power of the resulting QSAR model is rigorously evaluated using internal and external validation techniques. mdpi.comphyschemres.org

A hypothetical QSAR model for a series of isothiazole derivatives might look like: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the IC50 value, and the descriptors could represent properties like hydrophobicity, electronic effects, and steric factors. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com For example, a contour map might indicate that a bulky, electropositive group at a specific position on the isothiazole ring is favorable for activity. mdpi.com

Interactive Table: Common Molecular Descriptors in QSAR Studies of Isothiazole Derivatives

| Descriptor Type | Example Descriptor | Property Encoded | Relevance to Activity |

|---|---|---|---|

| Topological | Balaban J index | Molecular branching and shape | Steric interactions with the target |

| Electronic | Dipole Moment | Charge distribution | Electrostatic interactions |

| Quantum Chemical | HOMO/LUMO energy | Electron donating/accepting ability | Reactivity and binding affinity |

| Hydrophobic | LogP | Partitioning between water and octanol (B41247) | Ability to cross cell membranes |

Mechanistic Insights from Theoretical Reaction Pathway Studies

Theoretical reaction pathway studies use quantum chemical methods to investigate the mechanism of chemical reactions. These studies can elucidate the structures of transition states, intermediates, and products, as well as the activation energies associated with each step of a reaction. This provides a detailed understanding of reaction feasibility and selectivity.

For isothiazole systems, theoretical studies can shed light on their synthesis and chemical transformations. For example, the synthesis of the isothiazole ring itself can be studied computationally to understand the bond-forming events and the factors that control the regioselectivity of the cyclization. organic-chemistry.orgmedwinpublishers.com Different proposed synthetic routes can be evaluated theoretically to identify the most energetically favorable pathway. rsc.org

In the context of this compound, theoretical studies could be used to investigate:

Synthesis: The mechanism of introducing the aminomethyl group at the 4-position of the isothiazole ring.

Reactivity: The reactivity of the amine group or the isothiazole ring towards various reagents. For instance, the nucleophilicity of the nitrogen atom in the amine group can be quantified.

Metabolism: The potential metabolic pathways of the molecule. Computational methods can predict sites of metabolism, such as oxidation by cytochrome P450 enzymes.

Mechanism of Action: If the molecule has a specific biological target, theoretical studies can model its interaction with the active site and elucidate the binding mechanism. This can involve modeling the formation of covalent or non-covalent bonds and calculating the binding free energy. nih.gov

These studies typically involve density functional theory (DFT) calculations to optimize the geometries of reactants, transition states, and products and to calculate their corresponding energies. The results provide a detailed energetic profile of the reaction pathway, often visualized as a reaction coordinate diagram.

Applications in Medicinal Chemistry and Drug Discovery Based on the Isothiazol 4 Ylmethanamine Scaffold

Design and Synthesis of Bioactive Isothiazol-4-ylmethanamine Derivatives

The synthesis of bioactive molecules containing the isothiazole (B42339) moiety is a focal point of research due to their therapeutic potential. researchgate.net Various synthetic strategies have been developed to create derivatives of this compound with the goal of producing compounds with enhanced biological activity. researchgate.netnih.govmdpi.com

One common approach involves the modification of the isothiazole core at different positions. For instance, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and evaluated for their antiproliferative activity. mdpi.com These syntheses often proceed through nucleophilic addition mechanisms, where a hydrazide is reacted with a carbonyl compound to form an imine bond. mdpi.com

Another strategy focuses on creating acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid. nih.gov The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR and 1H NMR, as well as elemental analysis. nih.gov The resulting derivatives have been investigated for their effects on the circulatory system. nih.gov

Furthermore, the synthesis of novel aminothiazole derivatives has been pursued to explore their potential as antiviral, antioxidant, and antibacterial agents. nih.gov These synthetic pathways can involve the cyclization of β-alanine moieties and subsequent reactions to introduce various substituents onto the thiazole (B1198619) ring. nih.gov The table below summarizes some examples of synthesized isothiazole derivatives and their targeted biological activities.

| Derivative Class | Synthetic Precursor | Target Biological Activity |

| N'-substituted hydrazides | 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide | Anticancer mdpi.com |

| Acyl and ureido amides | 3-methyl-5-aminoisothiazole-4-carboxylic acid | Cardiovascular nih.gov |

| Aminothiazoles | 4-aminoacetanilide and acrylic acid | Antiviral, Antioxidant, Antibacterial nih.gov |

| Thiazole-thiophene scaffolds | Thiophene-based hydrazones | Anticancer |

| 2-aminothiazole sulfonamides | 2-aminothiazole and benzenesulfonyl chlorides | Antioxidant, Antimicrobial excli.de |

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isothiazole derivatives, SAR studies have provided valuable insights into the structural features required for potent antimicrobial and antifungal effects. mdpi.com

For instance, in a series of 3-isothiazolones, the nature and position of substituents on the heterocyclic ring were found to significantly impact their biological efficacy. sci-hub.se A multi-linear regression analysis of these compounds did not find a correlation between experimental activity and calculated electronic or geometric properties, but a reasonable relationship was found with their calculated solvation energies, suggesting that diffusion may be a key factor in their mode of action. sci-hub.senih.gov

| Compound Class | Key SAR Finding | Impact on Activity |

| 3-Isothiazolones | Correlation with solvation energy | Suggests diffusion is important for mode of action sci-hub.senih.gov |

| Thiazolyl-2-pyrazoline hybrids | Substitution at the 4-position of the thiazole ring | A p-bromophenyl group increases antifungal and antituberculosis activity nih.gov |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | Nature of substituents on the quinoline and thiazole rings | Influences antibacterial and antifungal potency mdpi.com |

| Thiazolidin-4-one derivatives | Electron-donating vs. electron-withdrawing groups on the phenyl ring | Electron-donating groups can decrease antimicrobial activity nanobioletters.com |

Investigation of Biological Targets and Mechanisms of Action

Understanding the biological targets and mechanisms of action of this compound derivatives is fundamental to their development as therapeutic agents. Research has focused on several key areas, including enzyme inhibition, receptor binding, and antimicrobial mechanisms.

Enzyme Inhibition (e.g., PIM Kinase, Phosphodiesterase Type 4, Thiol-dependent Enzymes)

PIM Kinases: Proviral integration site for Moloney murine leukemia virus (PIM) kinases are proto-oncogenic kinases that are promising targets for cancer therapy. nih.gov Certain 2-thioxothiazolidin-4-one derivatives have been identified as potent pan-PIM kinase inhibitors, with some compounds exhibiting single-digit nanomolar IC50 values against all three PIM kinase isoforms. nih.gov These inhibitors have been shown to inhibit the growth of cancer cell lines and modulate downstream signaling pathways. nih.gov

Phosphodiesterase Type 4 (PDE4): PDE4 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory responses. mdpi.com Inhibition of PDE4 is a therapeutic strategy for controlling inflammatory diseases. mdpi.com While direct studies on this compound derivatives as PDE4 inhibitors are not extensively detailed in the provided context, the broader class of heterocyclic compounds is often explored for such activities.

Thiol-dependent Enzymes: The antimicrobial action of some isothiazolones is thought to involve the inactivation of thiol-dependent enzymes. sci-hub.se The proposed mechanism involves a nucleophilic attack by the sulfur atom of a thiol-containing molecule, such as glutathione, on the sulfur atom of the isothiazolone ring. This leads to the cleavage of the S–N bond and the formation of a ring-opened product, which can disrupt essential enzymatic functions within the microbial cell. sci-hub.se

Receptor Binding Studies (e.g., Dopamine D3 Receptor)

The dopamine D3 receptor (D3R) is a target for the treatment of various neurological and neuropsychiatric disorders. semanticscholar.org Several studies have focused on developing selective D3R ligands based on different chemical scaffolds. semanticscholar.orgnih.govnih.gov

Derivatives containing a benzamide scaffold have shown high affinity and selectivity for the D3R over the D2R. semanticscholar.org For example, the compound HY-3-24 demonstrated a Ki value of 0.67 ± 0.11 nM for D3R, with approximately 129-fold selectivity over D2R. semanticscholar.org

Similarly, a series of analogues with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group displayed strong affinity for D3R with good selectivity. nih.gov Docking studies of these compounds revealed that the arylamine units occupy the orthosteric binding pocket of the D3R, while the arylamide "tail" units extend into the secondary binding pocket. nih.gov The interaction with specific amino acid residues, such as Ser 192 in the D3R, is crucial for high-affinity binding. nih.gov

The table below presents binding affinity data for selected compounds at the dopamine D3 receptor.

| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R Selectivity (D2R Ki / D3R Ki) |

| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | ~129 |

| 4h (4-fluorophenyl analogue) | 4.4 | - | - |

| 7 (4-cyanophenyl analogue) | 6.3 | >1000 | >158 |

| 4a (biphenyl analogue) | 2.7 | - | - |

| 4b (naphthyl analogue) | 2.7 | - | - |

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal activity of isothiazole derivatives is a significant area of investigation. nih.govnanobioletters.comresearchgate.net The mechanism of action for isothiazolone biocides is believed to be a two-step process. researchgate.net The first step involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to a loss of viability. researchgate.net This inhibition is achieved by disrupting metabolic pathways that involve dehydrogenase enzymes. researchgate.net

The bactericidal and fungicidal properties are also attributed to the ability of isothiazolones to act as electrophilic agents. researchgate.net They can react with critical enzymes and protein thiols, leading to the production of free radicals and subsequent cell death. researchgate.net

SAR studies have shown that the antimicrobial potency of thiazolidin-4-one derivatives is influenced by the nature of substituents. For instance, the presence of electron-donating groups on a phenyl ring can decrease antimicrobial activity, whereas chloro-substituted compounds often exhibit significant growth inhibition against various bacterial and fungal strains. nanobioletters.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. samipubco.com This method is instrumental in understanding the interactions that stabilize the ligand-protein complex and in guiding the rational design of more potent and selective inhibitors. nih.govnih.govajol.infomdpi.com

For thiazole derivatives with potential anti-cancer activity, molecular docking studies have been performed to investigate their interaction with target proteins like Rho6. nih.gov These studies have shown that compounds can form hydrogen bonds and arene-cation interactions with key amino acid residues in the active site of the protein. nih.gov For example, some thiazole derivatives exhibited binding energies ranging from -9.0 to -9.4 kcal/mol with the Rho6 protein. nih.gov

In the context of antimicrobial activity, molecular docking has been used to study the interaction of thiazole derivatives with bacterial enzymes such as penicillin-binding proteins (PBPs). nih.gov The binding energies and the formation of hydrogen bonds with specific amino acid residues can provide insights into the potential mechanism of action. nih.gov

Docking studies of benzothiazole-based ligands with dopamine D2 and D3 receptors have helped to elucidate the structural basis for their binding affinity and selectivity. frontiersin.org These studies have revealed that the benzothiazole moiety is well-tolerated by the D2R and D3R binding sites, leading to antagonist affinities in the low nanomolar range. frontiersin.org

The table below summarizes the results of molecular docking studies for selected thiazole derivatives with their respective protein targets.

| Compound Class | Protein Target | Key Interactions | Binding Energy (kcal/mol) |

| Thiazole conjugates | Rho6 (anti-hepatic cancer) | H-bonds with Ser95, Glu138; Arene-cation with Arg96 nih.gov | -9.0 to -9.4 |

| Dihydrothiazole derivatives | Penicillin-binding protein 4 (PBP4) | H-bonds with ASN 308, SER 303; Carbon-hydrogen bonds nih.gov | -5.2 to -5.6 |

| Thiazole-thiophene scaffolds | Breast cancer protein (2W3L) | Measurable interactions with high docking scores | - |

| Benzothiazole-based ligands | Dopamine D2/D3 receptors | Interactions within the binding pocket | - |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB (antibacterial) | Inhibition of enzyme activity mdpi.com | - |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | 14a–lanosterol demethylase of CYP51Ca (antifungal) | Interaction with the enzyme active site mdpi.com | - |

Development as Peptidomimetics and Protein Modulators

The isothiazole ring, a key component of the this compound scaffold, serves as a valuable pharmacophore in the design of molecules that can mimic peptides and modulate the function of proteins. Its rigid structure and specific electronic properties allow it to present attached functional groups in precise three-dimensional orientations, enabling interaction with protein binding sites. This has led to the discovery of several classes of protein modulators for various therapeutic targets.

Research has demonstrated the utility of the isothiazole scaffold in developing allosteric modulators, which bind to a site on a protein distinct from the primary (orthosteric) binding site, thereby modifying the protein's activity. A notable example is a series of selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5). nih.gov One compound from this series, which features a substituted isothiazole core, showed good pharmacokinetic properties and dose-dependent receptor occupancy in preclinical models. nih.gov This highlights the scaffold's potential in developing treatments for neurological conditions.

Furthermore, derivatives of isothiazole-4-carboxamidine have been identified as a novel class of allosteric inhibitors for MEK1 kinase, a key component in cellular signaling pathways implicated in cancer. nih.gov Optimization of these isothiazole-based compounds resulted in potent in vitro inhibitors with good oral exposure in animal models. nih.gov

The isothiazole framework is also integral to the development of enzyme inhibitors that target the active site of a protein. For instance, aminoisothiazolamides, derived from an isothiazole core, have been identified as potent inhibitors of lysyl-tRNA synthetase (KRS1), an essential enzyme in protein biosynthesis. researchgate.net Although developed initially for herbicidal and fungicidal activity, this discovery underscores the scaffold's versatility in creating active-site inhibitors. researchgate.net Other isothiazole derivatives have been investigated for their inhibitory activity against viral enzymes, such as HIV protease and HCV NS5B polymerase, demonstrating the broad applicability of this heterocyclic system in drug discovery. researchgate.netmedwinpublishers.com

While direct examples of this compound being used as a peptidomimetic are not extensively documented in readily available literature, the related thiazole scaffold has been successfully used to create dipeptidomimetics. nih.gov This suggests a strong potential for the isothiazole-4-ylmethanamine structure to be similarly employed, where the isothiazole ring replaces or mimics specific peptide bonds or amino acid side chains to create more stable and orally bioavailable drug candidates.

Table 1: Examples of Protein Modulation by Isothiazole Derivatives

| Compound Class | Protein Target | Mode of Action | Therapeutic Area |

|---|---|---|---|

| Substituted Isothiazoles | Metabotropic Glutamate Receptor 5 (mGlu5) | Negative Allosteric Modulator | Neurology (e.g., Pain) |

| Isothiazole-4-carboxamidines | MEK1 Kinase | Allosteric Inhibitor | Oncology |

| Aminoisothiazolamides | Lysyl-tRNA Synthetase (KRS1) | Active Site Inhibitor | Anti-infective / Herbicide |

| Various Isothiazole Derivatives | HIV Protease, HCV NS5B Polymerase | Enzyme Inhibitor | Antiviral |

Role as Pharmaceutical Intermediates and Building Blocks in Drug Development

The this compound scaffold and its derivatives are recognized as significant heterocyclic building blocks for the synthesis of complex pharmaceutical compounds. medwinpublishers.combldpharm.com The isothiazole ring is a versatile starting point in multi-step synthetic routes due to its stability and the potential for functionalization at various positions. Medicinal chemists utilize such intermediates to construct novel molecular architectures with desired biological activities.

Commercially, this compound is available, typically as a hydrochloride salt, specifically for use as a building block in research and development. bldpharm.com Its presence in the catalogs of chemical suppliers underscores its utility as a readily accessible starting material for constructing more elaborate drug candidates. The aminomethyl group at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the extension of the molecule and the introduction of new pharmacophoric elements.

The isothiazole heterocycle is a component of numerous bioactive substances, and its inclusion in a molecule is often achieved through the use of simpler isothiazole-based intermediates. researchgate.net The synthesis of potent enzyme inhibitors and receptor modulators frequently involves the coupling of an isothiazole building block with other cyclic or acyclic fragments. For example, the synthesis of the previously mentioned mGlu5 NAMs and MEK1 inhibitors would rely on isothiazole intermediates that are elaborated through various chemical reactions to arrive at the final, complex active pharmaceutical ingredient. nih.govnih.gov

The importance of heterocyclic systems like isothiazole as foundational structures in drug discovery is well-established. medwinpublishers.com They are considered privileged scaffolds because they can interact with a wide range of biological targets. Consequently, this compound, by providing a pre-formed isothiazole ring with a reactive functional group, serves as a valuable intermediate that can significantly streamline the synthetic process for creating new generations of therapeutic agents.

Table 2: Profile of this compound as a Building Block

| Compound Name | CAS Number | Molecular Formula (as HCl salt) | Role in Drug Development |

|---|---|---|---|

| This compound hydrochloride | 2193061-81-1 | C4H7ClN2S | Pharmaceutical Intermediate, Heterocyclic Building Block |

Applications in Materials Science and Engineering

Utilization as a Building Block for Functional Materials

The isothiazole (B42339) ring is a recognized heterocyclic scaffold that has been explored for the synthesis of various functional molecules, primarily in the pharmaceutical and agrochemical sectors. The reactivity of amines and the isothiazole nucleus suggests that Isothiazol-4-ylmethanamine could theoretically serve as a versatile building block for more complex functional materials. The primary amine group allows for a range of chemical transformations, including amidation, imine formation, and alkylation, which are fundamental reactions in the synthesis of new materials.

However, a detailed survey of existing literature does not provide specific examples or in-depth studies where this compound has been explicitly used as a primary building block for the targeted design and synthesis of functional materials. Research on the synthesis of functional derivatives of isothiazoles often focuses on modifications at other positions of the isothiazole ring or involves different isothiazole isomers. The potential of the 4-ylmethanamine isomer as a precursor to advanced materials remains an underexplored area of chemical research.

Integration into Polymeric and Supramolecular Architectures

The bifunctional nature of this compound, possessing both a reactive primary amine and a heterocyclic ring, makes it a candidate for incorporation into polymeric and supramolecular structures. The amine functionality could be utilized for polymerization reactions, such as the formation of polyamides or polyimines, or for grafting onto existing polymer backbones. The isothiazole ring itself could introduce specific electronic or self-assembly properties into the resulting macromolecular architecture.

Despite this theoretical potential, there is a notable absence of published research detailing the successful integration of this compound into either polymeric or supramolecular systems. Studies on supramolecular assemblies involving thiazole (B1198619) derivatives have been reported, but these typically involve different isomers or more complex, fused-ring systems rather than this compound itself. The exploration of this compound in the context of polymer chemistry and supramolecular engineering is a field ripe for investigation.

Research in Advanced Sensing and Optoelectronic Materials

Heterocyclic compounds, including isothiazole derivatives, are often investigated for their potential in advanced sensing and optoelectronic applications due to their unique electronic properties. The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions, suggesting a potential application in the development of chemical sensors. Furthermore, the aromatic nature of the isothiazole ring could be exploited in the design of organic semiconductors or light-emitting materials.

A thorough search of the scientific literature, however, did not yield any specific studies focused on the application of this compound in the field of advanced sensing or optoelectronics. While the broader class of isothiazoles has been the subject of some theoretical and experimental work in materials science, research has not yet extended to this particular derivative. The synthesis and characterization of metal complexes or conjugated systems derived from this compound would be a necessary first step in evaluating its potential in these high-tech applications.

Surface Chemistry and Coatings Applications (e.g., Antifouling Agents)

The isothiazole core is a key component in a class of commercially important biocides known as isothiazolinones, which are widely used as antifouling agents in marine coatings and as preservatives in various industrial and consumer products. These compounds function by disrupting essential biological processes in microorganisms. Given this precedent, it is plausible that this compound or its derivatives could exhibit similar bioactive properties.

However, the available research on isothiazole-based antifouling agents predominantly focuses on isothiazolin-3-one derivatives, such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOI). There is no direct evidence in the reviewed literature to suggest that this compound itself has been investigated or utilized as an antifouling agent. The structural differences between this compound and the established isothiazolinone biocides are significant and would likely result in different biological activities and modes of action. Further research would be required to assess the antifouling efficacy and environmental profile of this specific compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future of isothiazole (B42339) synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. osti.govbepls.com Green chemistry principles are increasingly being integrated into the synthesis of isothiazole derivatives to address these limitations.

Recent advancements have focused on:

Catalyst-Free and Solvent-Free Reactions: Researchers have developed neat synthesis protocols, such as the ammonium (B1175870) thiocyanate-promoted synthesis of isothiazoles, which occur without a solvent, leading to rapid and eco-friendly production. rsc.org

Microwave and Ultrasonic Irradiation: These techniques offer significant advantages by reducing reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. osti.govbepls.com The use of recyclable catalysts, like NiFe2O4 nanoparticles, in conjunction with these methods further enhances their sustainability. nih.govacs.org

Multi-Component Reactions: One-pot, multi-component reactions are being explored to construct complex isothiazole derivatives in a single step, minimizing intermediate isolation and purification processes, thereby saving time and resources. osti.gov

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, is a key focus area. osti.gov

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also offer economic benefits through reduced energy consumption and waste disposal costs.

Table 1: Comparison of Synthetic Methodologies for Isothiazole Derivatives

| Methodology | Key Advantages | Representative Examples |

| Catalyst-Free Neat Synthesis | Environmentally friendly, rapid reaction times, no solvent waste. | Ammonium thiocyanate-promoted synthesis of isothiazoles. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Synthesis of trisubstituted thiazoles using water as a green solvent. bepls.com |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions. | Synthesis of thiazole (B1198619) scaffolds using reusable NiFe2O4 nanoparticles. nih.govacs.org |

| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of Hantzsch thiazole derivatives. osti.gov |

Exploration of New Biological Targets and Therapeutic Areas

The isothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.netthieme-connect.com Future research will continue to uncover novel biological targets and expand the therapeutic applications of isothiazole derivatives.

Current and emerging areas of investigation include:

Anticancer Agents: Isothiazole derivatives have demonstrated potent anticancer activity. Future work will focus on identifying novel molecular targets within cancer signaling pathways and developing more selective and potent inhibitors. mdpi.com

Antiviral and Antimicrobial Agents: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial and antiviral agents. Isothiazole-containing compounds have shown promise in this area, and further exploration of their mechanisms of action will be crucial. mdpi.com

Neurodegenerative Diseases: Some isothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov Research in this area will likely involve the design of compounds that can cross the blood-brain barrier and interact with specific neurological targets.

Fungicides and Agrochemicals: Isothiazole derivatives are already used in agriculture as fungicides. nih.gov Ongoing research aims to develop new compounds with improved efficacy, broader spectrum of activity, and enhanced safety profiles for crop protection. nih.gov

The diverse biological activities of isothiazoles underscore their potential to address a wide range of unmet medical and agricultural needs.

Advances in Computational Design and Rational Drug Development for Isothiazole Scaffolds

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.com For isothiazole scaffolds, computational methods are being employed to:

Identify and Validate Biological Targets: In silico methods can help predict the binding of isothiazole derivatives to various protein targets, guiding the selection of promising candidates for further experimental evaluation.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be used to design isothiazole-based ligands with high affinity and selectivity. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be used to develop pharmacophore models based on known active compounds, guiding the design of new isothiazole derivatives with similar properties. mdpi.com